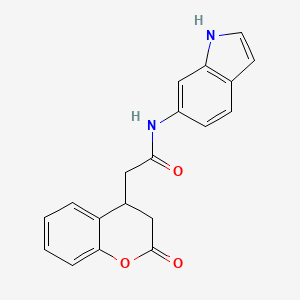

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a synthetic organic compound that features both an indole and a chromenone moiety. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Chromenone Moiety: The chromenone ring can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the indole and chromenone moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂), alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole and chromene structures exhibit significant anticancer properties. N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The compound's potential neuroprotective effects are also notable. Indole derivatives have been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO, these compounds may help in reducing oxidative stress and improving neuronal survival .

Antimicrobial Properties

this compound has shown promising results against various bacterial strains. In vitro studies have reported significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacology

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics in biological systems. Its metabolic pathways are being investigated to determine its bioavailability and potential toxicological effects .

Drug Formulations

The compound can be formulated into various dosage forms for therapeutic use. Its compatibility with excipients commonly used in pharmaceutical formulations enhances its potential for clinical applications. Research into its formulation as a tablet or injectable solution is ongoing, focusing on optimizing release profiles and enhancing patient compliance .

Agrochemistry

Pesticidal Activity

In addition to its medicinal applications, this compound has been evaluated for its pesticidal properties. Compounds with similar structures have demonstrated efficacy against agricultural pests and pathogens, making them candidates for developing new agrochemicals. Field studies are needed to assess their effectiveness in real-world agricultural settings .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and chromenone moieties can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.

Coumarin: A naturally occurring compound with a chromenone moiety.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

Uniqueness

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is unique due to the combination of indole and chromenone moieties within a single molecule. This structural feature may confer unique biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Biological Activity

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety linked to a chromenone structure, which is known for various biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with chromenone-based acetamides. Various methods have been developed to optimize yield and purity, often utilizing microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . Notably, derivatives containing the indole and chromenone structures have shown efficacy against solid tumors, particularly in colon and lung cancers. For instance, studies have reported IC50 values indicating significant cytotoxic effects against various cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | 5.0 | Induces apoptosis via Bcl-2 inhibition |

| Compound B | A549 (lung cancer) | 8.3 | Inhibits cell proliferation through cell cycle arrest |

| N-(1H-indol-6-yl)-2-(2-oxo...) | MCF7 (breast cancer) | 7.5 | Modulates signaling pathways |

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects . It has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of Alzheimer's disease treatment. Molecular docking studies suggest that it interacts effectively with the active site of acetylcholinesterase, potentially enhancing cholinergic transmission .

Table 2: Neuroprotective Activity

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| N-(1H-indol-6-yl)-2-(2-oxo...) | Acetylcholinesterase | 72% at 10 µM | |

| Donepezil (standard) | Acetylcholinesterase | 95% at 10 µM |

Case Studies

Several case studies have highlighted the efficacy of N-(1H-indol-6-yl)-2-(2-oxo...) in preclinical models:

- Study on Colon Cancer : In a study involving xenograft models of colon cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .

- Alzheimer's Disease Model : In transgenic mice models for Alzheimer's disease, treatment with the compound improved cognitive function as measured by maze tests and reduced amyloid plaque accumulation in the brain .

The biological activity of N-(1H-indol-6-yl)-2-(2-oxo...) is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting proliferation.

- Cholinergic Modulation : By inhibiting acetylcholinesterase, it increases acetylcholine levels, enhancing neurotransmission.

Q & A

Q. Basic Synthesis and Structural Characterization

Q. Q1: What are the optimal synthetic routes for N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide, and how do reaction conditions influence yield?

A: The synthesis of indole-acetamide derivatives typically involves coupling indole moieties with substituted acetamide precursors. For example, analogous compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides are synthesized via nucleophilic substitution reactions between indole-oxadiazole-thiols and bromoacetamides in polar aprotic solvents (e.g., DMF) under controlled temperatures (35°C) with NaH as a base . Reaction duration (8–24 hours) and stoichiometric ratios (equimolar reactants) are critical for maximizing yields (≥58%) . For the target compound, similar protocols may apply, with adjustments to protect the 2-oxochromen-4-yl group during coupling.

Q. Advanced Crystallographic Analysis

Q. Q2: How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the compound’s crystal structure?

A: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule crystal structures. For indole-acetamide derivatives, hydrogen-bonding patterns and anisotropic displacement parameters must be carefully modeled. SHELXL can handle high-resolution data to refine torsion angles and validate bond lengths against expected values (e.g., C=O bonds at ~1.22 Å). WinGX provides tools for visualizing molecular packing and hydrogen-bond networks (e.g., graph-set analysis for R₂²(8) motifs common in amide-containing structures) . For example, coumarin derivatives complexed with sulfonamides show distinct hydrogen-bond interactions between the acetamide carbonyl and sulfonamide NH groups, which can guide refinement .

Q. Pharmacological Mechanism Hypotheses

Q. Q3: What strategies are used to hypothesize the biological targets of this compound?

A: Structural analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) suggest potential interactions with enzymes or receptors via π-π stacking (indole-aromatic interactions) and hydrogen bonding (amide groups). Computational docking studies using software like AutoDock Vina can predict binding affinities to targets like carbonic anhydrase II, as seen in coumarin-sulfonamide complexes . In vitro assays (e.g., enzyme inhibition) should validate hypotheses, with IC₅₀ values compared to reference inhibitors. For example, coumarin-based acetamides exhibit sub-micromolar inhibition of CA II .

Q. Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4: How do modifications to the indole or chromen-4-yl groups affect bioactivity?

A: SAR studies on indole-acetamide derivatives reveal that:

- Indole position : 6-substituted indoles (vs. 3- or 5-substituted) enhance solubility and reduce steric hindrance .

- Chromen-4-yl modifications : Introducing electron-withdrawing groups (e.g., nitro) on the chromen ring increases electrophilicity, potentially improving receptor binding .

- Acetamide linker : Replacing the acetamide with sulfonamide groups alters hydrogen-bond donor capacity, as seen in related compounds targeting kinases .

Q. Data Contradiction Analysis

Q. Q5: How can researchers resolve discrepancies in reported pharmacological data for structurally similar compounds?

A: Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or purity of intermediates. For example:

- Purity checks : LC-MS or ¹H NMR (e.g., integration of indole NH peaks at δ 10–12 ppm) ensures intermediates like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol are free from byproducts .

- Assay standardization : Use reference inhibitors (e.g., acetazolamide for CA II assays) to calibrate activity measurements .

- Computational validation : Compare docking poses across multiple software platforms (e.g., PHENIX vs. AutoDock) to confirm target engagement hypotheses .

Q. Advanced Spectroscopic Characterization

Q. Q6: What spectroscopic techniques are critical for confirming the compound’s regiochemistry?

A:

- ¹H NMR : Distinct shifts for indole NH (~δ 10.5 ppm) and chromen-4-yl protons (δ 6.5–7.5 ppm for aromatic protons) .

- ESI-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the chromen-4-yl group) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and chromen-4-yl lactone C=O (~1750 cm⁻¹) .

Q. Toxicity and Stability Profiling

Q. Q7: How can researchers assess the compound’s stability under physiological conditions?

A:

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., indole C-5 position) .

- Reactive intermediates : Trap potential electrophilic metabolites (e.g., epoxides) with glutathione in vitro .

Q. Advanced Computational Modeling

Q. Q8: What molecular dynamics (MD) parameters are essential for simulating this compound’s behavior in solution?

A:

- Force fields : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding .

- Conformational sampling : Run simulations ≥100 ns to capture chromen-4-yl ring puckering and indole-acetamide torsional flexibility .

- Free energy calculations : MM-PBSA/GBSA methods estimate binding free energies for target complexes, validated against experimental IC₅₀ values .

Properties

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide |

InChI |

InChI=1S/C19H16N2O3/c22-18(21-14-6-5-12-7-8-20-16(12)11-14)9-13-10-19(23)24-17-4-2-1-3-15(13)17/h1-8,11,13,20H,9-10H2,(H,21,22) |

InChI Key |

YPFVYNZCGUMOFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.